

2-(Perfluorobutyl)ethanethiol basic properties

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Compound of Interest

Compound Name: 2-(Perfluorobutyl)ethanethiol

CAS No.: 34451-25-7

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An In-depth Technical Guide to **2-(Perfluorobutyl)ethanethiol**: Core Properties and Applications

Introduction

2-(Perfluorobutyl)ethanethiol, also known as 3,3,4,4,5,5,6,6,6-nonafluorohexane-1-thiol, is a specialty organofluorine compound that has garnered significant interest in materials science and surface chemistry. Its unique molecular architecture, featuring a highly fluorinated, rigid perfluorobutyl tail and a reactive thiol headgroup, imparts a distinct set of properties that are not readily achievable with conventional hydrocarbon-based thiols. This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and applications, with a particular focus on its relevance to researchers in chemistry and drug development.

This molecule is a member of the broad class of per- and polyfluoroalkyl substances (PFAS), which are characterized by the presence of at least one fully fluorinated carbon atom.^{[1][2]} The strong carbon-fluorine bonds in the perfluorobutyl segment contribute to the molecule's notable thermal and chemical stability.^[1] In contrast, the sulfur-hydrogen bond of the thiol group provides a reactive site for nucleophilic reactions, deprotonation, and surface anchoring.^[1] This structural dichotomy is the foundation of its utility in advanced material applications.

Core Physicochemical Properties

The fundamental properties of **2-(Perfluorobutyl)ethanethiol** are summarized in the table below. These characteristics are essential for its handling, application, and analysis in a

laboratory setting.

| Property | Value |
|-------------------|---|
| IUPAC Name | 3,3,4,4,5,5,6,6,6-nonafluorohexane-1-thiol[2] |
| Synonyms | 1H,1H,2H,2H-Perfluoro-1-hexanethiol, 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexanethiol[2] |
| CAS Number | 34451-25-7[2] |
| Molecular Formula | C6H5F9S[2] |
| Molecular Weight | 280.16 g/mol [2] |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | ~158 °C @ 760 mmHg (for the related C6F13CH2CH2SH)[3] |
| Density | ~1.62 g/mL @ 20 °C (for the related C6F13CH2CH2SH)[3] |
| Primary Hazards | Irritant, Stench[2][3] |

Synthesis and Reactivity

Synthesis

The synthesis of 2-(perfluoroalkyl)ethanethiols like **2-(perfluorobutyl)ethanethiol** typically starts from the corresponding perfluoroalkyl iodide.[4] The process involves a two-step sequence: the addition of the perfluoroalkyl iodide to ethylene, followed by the introduction of the thiol group.

Experimental Protocol: Representative Synthesis of a 2-(Perfluoroalkyl)ethanethiol

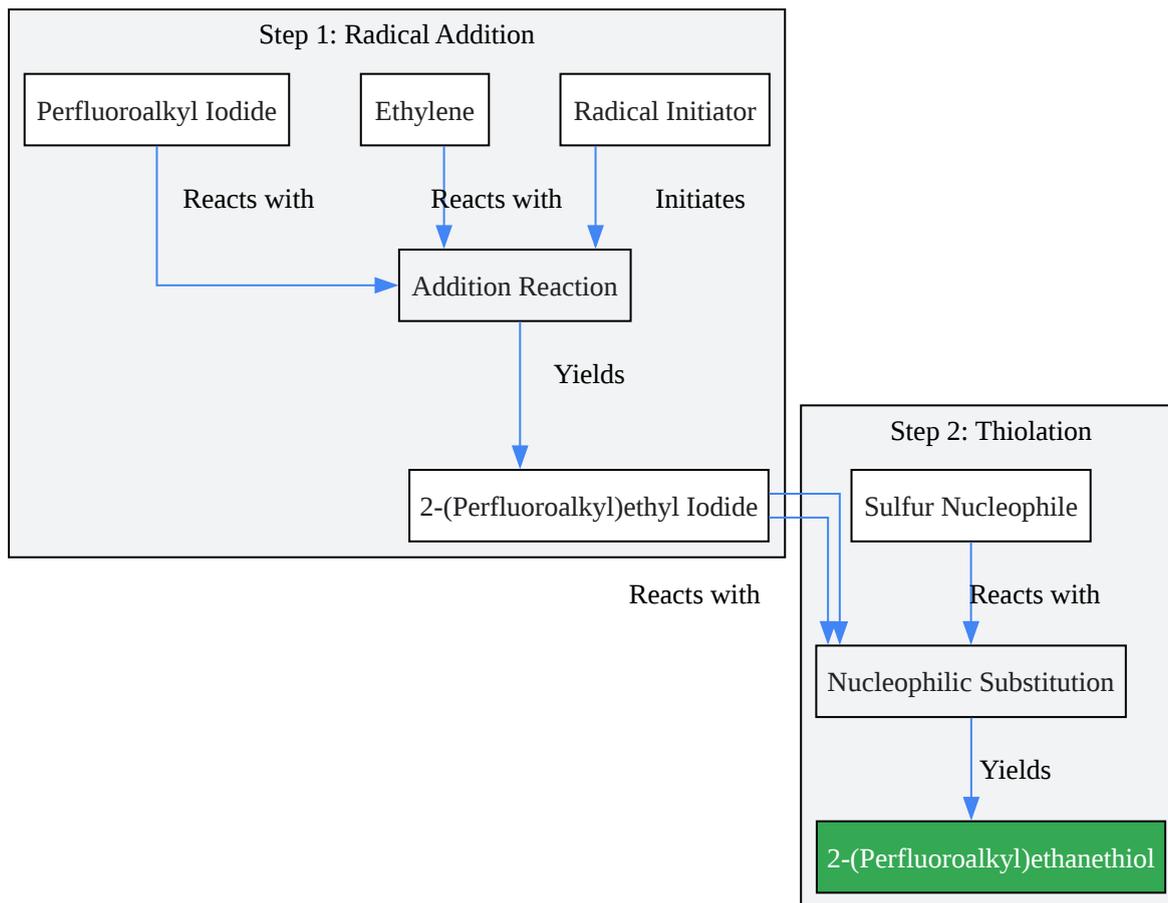
This protocol outlines a general procedure for the synthesis of 2-(perfluoroalkyl)ethanethiols, which can be adapted for **2-(perfluorobutyl)ethanethiol**.

Step 1: Synthesis of 2-(Perfluoroalkyl)ethyl Iodide

- In a suitable pressure reactor, combine perfluoroalkyl iodide (e.g., perfluorobutyl iodide) and a radical initiator (e.g., azobisisobutyronitrile, AIBN).
- Pressurize the reactor with ethylene gas.
- Heat the reaction mixture to initiate the radical addition of the perfluoroalkyl iodide across the double bond of ethylene.
- Monitor the reaction progress by gas chromatography (GC) until the starting perfluoroalkyl iodide is consumed.
- After completion, cool the reactor and vent the excess ethylene.
- Purify the resulting 2-(perfluoroalkyl)ethyl iodide by distillation.

Step 2: Conversion to 2-(Perfluoroalkyl)ethanethiol

- Dissolve the purified 2-(perfluoroalkyl)ethyl iodide in a suitable solvent such as ethanol or isopropanol.
- Add a sulfur source, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.
- Heat the mixture to reflux for several hours to facilitate the nucleophilic substitution of the iodide with the sulfur nucleophile.
- Monitor the reaction by GC or thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to protonate the thiol and facilitate its extraction.
- Extract the product into an organic solvent (e.g., diethyl ether), wash with brine, and dry over an anhydrous salt (e.g., MgSO₄).
- Remove the solvent under reduced pressure and purify the final 2-(perfluoroalkyl)ethanethiol product by distillation.



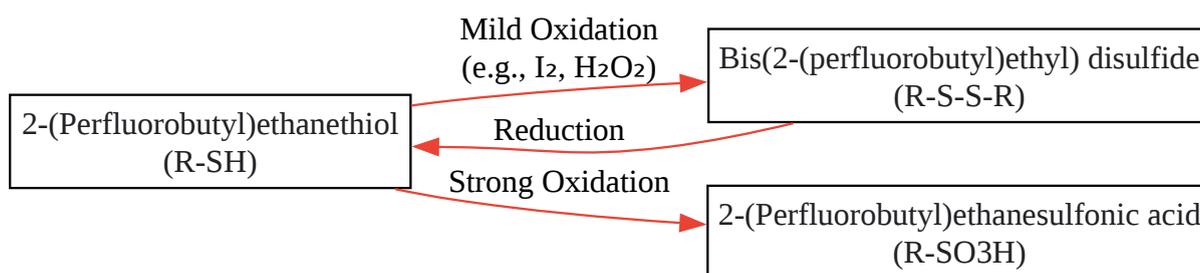
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Caption: General synthesis workflow for 2-(perfluoroalkyl)ethanethiols.

Reactivity

The reactivity of **2-(perfluorobutyl)ethanethiol** is governed by the interplay between its two distinct structural motifs.

- The Perfluorobutyl Group: The high electronegativity of the nine fluorine atoms creates strong, polarized carbon-fluorine bonds, resulting in an electron-deficient and rigid carbon backbone.[1] This perfluoroalkyl segment is responsible for the molecule's high thermal and chemical stability.[1] The strong electron-withdrawing nature of this group also enhances the acidity of the thiol proton, making it more readily deprotonated compared to its non-fluorinated counterparts.[1]
- The Thiol Group: The thiol (S-H) group is the primary site of reactivity. It can be deprotonated to form a thiolate anion, which is a potent nucleophile. The sulfur atom is also susceptible to oxidation.[1] Mild oxidizing agents, such as iodine or hydrogen peroxide, will typically convert the thiol to its corresponding disulfide, bis(2-(perfluorobutyl)ethyl) disulfide.[1] Under more aggressive oxidizing conditions, the thiol can be oxidized further to the corresponding sulfonic acid.[1]



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Caption: Oxidation pathways of **2-(Perfluorobutyl)ethanethiol**.

Applications in Research and Development

The unique properties of **2-(perfluorobutyl)ethanethiol** make it a valuable tool in several areas of research, particularly in materials science and surface engineering.

Self-Assembled Monolayers (SAMs)

One of the most prominent applications of this compound is in the formation of self-assembled monolayers (SAMs) on noble metal surfaces, especially gold. The thiol group acts as a robust anchor, forming a strong bond with the gold substrate.[1] The perfluorinated tails then orient themselves away from the surface, packing efficiently to create a dense, low-energy film.[1]

These fluorinated SAMs are highly effective at repelling both water and oils, creating superhydrophobic and oleophobic surfaces. This property is of great interest for creating anti-fouling coatings, modifying electrode surfaces, and in the fabrication of micro- and nano-devices.

Relevance in Drug Development

While not a therapeutic agent itself, the unique properties of fluorinated molecules have implications in drug discovery and development.

- **Fragment-Based Drug Discovery:** The incorporation of fluorine into small molecules is a common strategy in medicinal chemistry. ^{19}F -NMR spectroscopy has become a powerful tool for fragment-based drug discovery, allowing for sensitive screening of weak-binding ligands to biological targets.^[5] Compounds like **2-(perfluorobutyl)ethanethiol** can serve as building blocks for creating more complex fluorinated fragments for such screening libraries.
- **Bioconjugation and Surface Modification:** The thiol group allows for conjugation to biomolecules or attachment to surfaces, while the fluorinated tail can be used to modulate properties like solubility, lipophilicity, and binding interactions. The ability to create well-defined, bio-inert surfaces using fluorinated SAMs is also relevant for the development of biosensors and medical implants where minimizing non-specific protein adsorption is critical.

Safety and Handling

2-(Perfluorobutyl)ethanethiol is classified as an irritant and is known for its strong, unpleasant odor (stench).^{[2][3]} Proper safety precautions are essential when handling this compound.

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.^[6]
- **Ventilation:** Handle this chemical in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.^[6]
- **Storage:** Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames. Keep the container tightly closed.^[6]

- Handling: Avoid contact with skin, eyes, and clothing.[6] Ground and bond containers when transferring material to prevent static discharge.[6] Use non-sparking tools.[6]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

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